Trimethylene sulfate
Overview
Description
Molecular Structure Analysis
Trimethylene sulfide, also known as thietane, has a well-defined molecular structure that has been studied through electron diffraction and microwave spectroscopy. The molecule consists of a three-membered ring with sulfur and carbon atoms. The bond lengths and angles have been precisely measured, with the C–S bond length being 1.847±0.002 Å, the C–C bond length being 1.549±0.003 Å, and the C–S–C bond angle being 76.8±0.3°. The molecule also exhibits a significant ring-puckering motion, which has been accounted for in the structural analysis .
Chemical Reactions Analysis
The photochemistry of trimethylene sulfone, a related compound, has been explored under vacuum ultraviolet light. The primary reaction involves the elimination of SO2, leading to the formation of a trimethylene diradical. This diradical can further decompose into smaller hydrocarbons such as cyclopropane, propylene, and ethylene. The photolysis at different wavelengths suggests the involvement of a triplet state in the reaction mechanism .
Physical and Chemical Properties Analysis
The thermal properties of poly(trimethylene sulfide) have been investigated, revealing that the material undergoes crystallization with a glass transition temperature of 190 K and an equilibrium melting temperature of 363 K. The crystallization rates are influenced by molecular weight and temperature, with higher molecular weights and temperatures leading to deteriorated spherulite forms. The enthalpy of fusion for the polymer has been determined to be 140 J.g−1 .
In solution, poly(trimethylene sulfide) exhibits solubility behavior that can be described by the Flory-Huggins interaction parameter. The solubility parameter of the polymer has been determined to be 10.0 cal^1/2.cm^−3/2, and its chain dimensions have been characterized, indicating high flexibility .
Synthesis Analysis
While the provided data does not include direct information on the synthesis of trimethylene sulfide, related studies on trimethylene and its reactions can provide insights. For instance, the addition of methylene to ethylene has been explored through extended Hückel calculations, suggesting the presence of a trimethylene intermediate. This intermediate has unique electronic structures that influence its reactivity and the specificity of reactions it undergoes .
Scientific Research Applications
Electrolyte Additives in Lithium-Ion Batteries : Trimethylene sulfate is studied for its role as an electrolyte additive in lithium-ion batteries, particularly for improving the lifetime of LiNi1/3Mn1/3Co1/3O2/graphite pouch cells. It is compared with ethylene sulfate and vinylene carbonate in terms of its impact on the cell lifetime and solid electrolyte interface (SEI) film formation (Madec et al., 2014).
Intracellular Dynamics and Decay : Research on the intracellular dynamics and unimolecular decay of trimethylene biradical, a related compound, explores its behavior over a range of energies. This study uses direct trajectory methods and semiempirical molecular orbital theory to understand the decay process (Doubleday et al., 1996).
NMR Studies of Trimethylene Oxide and Sulfide : Proton magnetic resonance in solutions of trimethylene oxide and sulfide in a nematic liquid crystal has been used to study their structures. The study provides insights into molecular configuration and conformation (Cole & Gilson, 1975).
Low Viscosity Polymers for Drug Delivery : Poly(trimethylene carbonate), a polymer derived from trimethylene carbonate, is explored for localized drug delivery applications. This study focuses on the rheological properties and in vivo degradation of this polymer, highlighting its potential for medical applications (Timbart et al., 2009).
Spectroscopic and Acoustic Measurements : Trimethylene sulfite and sulfate are studied using spectroscopic and acoustic measurements to better understand their conformational equilibria. This research offers a detailed analysis of molecular configuration (Hamblin et al., 1969).
Polymer Reagents for Organic Synthesis : Poly(trimethylene sulfide)–borane adduct is used as an efficient borane reagent in hydroboration reactions. This study showcases the practical advantages of using this polymer in organic synthesis (Smith et al., 2012).
Future Directions
The chemistry involved in the ring-opening polymerization of sulfur-containing cyclic monomers like Trimethylene sulfate is being explored, with the aim of synthesizing sulfur-containing polymers . This research is expected to provide an overview of the fundamental challenges involved in synthesizing sulfur-containing polymers, including potential future directions .
properties
IUPAC Name |
1,3,2-dioxathiane 2,2-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O4S/c4-8(5)6-2-1-3-7-8/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYOVYWFXHQYOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COS(=O)(=O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061460 | |
Record name | 1,3,2-Dioxathiane, 2,2-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylene sulfate | |
CAS RN |
1073-05-8 | |
Record name | 1,3,2-Dioxathiane, 2,2-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylene sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,2-Dioxathiane, 2,2-dioxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,2-Dioxathiane, 2,2-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,2-dioxathiane 2,2-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.748 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHYLENE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6R4I8LVEF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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